molecular formula C24H29N3O2S B2507886 N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893788-43-7

N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2507886
CAS No.: 893788-43-7
M. Wt: 423.58
InChI Key: XYEYBIDFQSGNAL-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a synthetic compound featuring a spirocyclic quinazoline core linked to a 4-ethoxyphenyl group via a sulfanyl-acetamide bridge.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S/c1-2-29-19-13-11-18(12-14-19)25-22(28)17-30-23-20-9-5-6-10-21(20)26-24(27-23)15-7-3-4-8-16-24/h5-6,9-14,26H,2-4,7-8,15-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEYBIDFQSGNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzoyl isothiocyanate, followed by cyclization to form the quinazoline ring . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ceric ammonium nitrate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-dearylated derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The spiro structure may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Spiro System Substituent logP Molecular Weight (g/mol)
Target Compound Cycloheptane-quinazoline 4-ethoxyphenyl ~5.8* ~425–450*
E971-0221 Cycloheptane-quinazoline 3-methoxyphenyl 5.00 409.55
E971-0270 Cycloheptane-quinazoline 2-methylphenyl 4.73 393.55
C200-2699 Cyclohexane-quinazoline 4-methylphenyl ~4.5* 379.52

*Estimated based on substituent contributions.

Functional Group Variations

  • Triazole and Oxadiazole Derivatives : Compounds like 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide () lack spiro systems but share sulfanyl-acetamide linkages. These simpler heterocycles exhibit lower molecular complexity and higher solubility (logSw ~-4.5 vs. the target’s estimated logSw ~-5.0) .
  • Thiazolidinone Derivatives: N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide () demonstrates tautomerism, a feature absent in the rigid spiro system of the target compound .

Antimicrobial and Enzyme Inhibition

  • MIC Values: Triazole-acetamide derivatives (e.g., compounds 38 and 39 in ) show MICs of 8–16 µg/mL against E. coli, suggesting that the sulfanyl-acetamide motif contributes to bacterial membrane disruption.
  • Enzyme Inhibition : Oxadiazole derivatives () inhibit α-glucosidase (IC₅₀ ~12 µM) and butyrylcholinesterase (IC₅₀ ~18 µM). The spiroquinazoline core could improve binding affinity to similar enzymes due to conformational rigidity .

Anti-Exudative Activity

  • Anti-Inflammatory Potential: 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () exhibit anti-exudative activity comparable to diclofenac sodium. The target compound’s ethoxy group may enhance lipophilicity, improving tissue penetration but requiring dose optimization .

Biological Activity

N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the following components:

  • Ethoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
  • Spiro[cycloheptane-1,2'-quinazoline] : Imparts unique conformational properties that may influence biological interactions.
  • Sulfanyl group : May enhance reactivity and interaction with biological targets.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfanyl group may facilitate interactions with enzymes, potentially inhibiting pathways involved in inflammation or cancer progression.
  • Receptor Modulation : The ethoxyphenyl moiety may interact with various receptors, influencing signaling pathways related to cell proliferation and survival.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Activity Type Description
Antitumor ActivityExhibits cytotoxic effects on various cancer cell lines.
Anti-inflammatory EffectsReduces cytokine release in microglial cells and other immune cells.
Antimicrobial PropertiesShows activity against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of the compound on breast cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.
  • Anti-inflammatory Properties :
    • Research demonstrated that this compound inhibits lipopolysaccharide (LPS)-induced TNFα release in microglial cells. This suggests a mechanism for neuroprotection and modulation of inflammatory responses in neurodegenerative diseases.
  • Antimicrobial Effects :
    • The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It displayed moderate antibacterial activity, indicating its potential as a lead compound for antibiotic development.

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